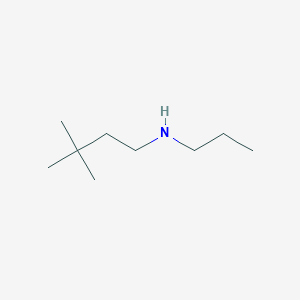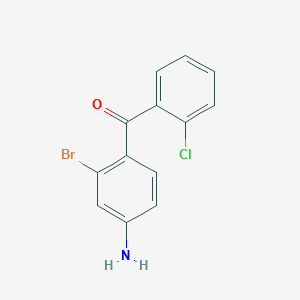
Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 5th position, a chlorine atom at the 6th position, and a carboxylate ester group at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinic acid and formaldehyde.
Formation of Intermediate: The 6-chloronicotinic acid is reacted with formaldehyde and ammonia to form the intermediate 5-(aminomethyl)-6-chloronicotinic acid.
Esterification: The intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(aminomethyl)-6-chloropyridine-2-carboxylic acid.
Reduction: 5-(aminomethyl)-6-chloropyridine-2-methanol.
Substitution: 5-(aminomethyl)-6-(substituted)-pyridine-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(aminomethyl)-2-chloropyridine-3-carboxylate
- Methyl 5-(aminomethyl)-6-bromopyridine-2-carboxylate
- Methyl 5-(aminomethyl)-6-fluoropyridine-2-carboxylate
Uniqueness
Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is unique due to the specific positioning of the chlorine atom and the aminomethyl group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,4,10H2,1H3 |
InChI-Schlüssel |
LMANTDKSWZSXJB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=C(C=C1)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)

![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)
![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)


![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)
![4-[(Pyridin-4-yl)ethynyl]benzaldehyde](/img/structure/B13869740.png)
![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)


